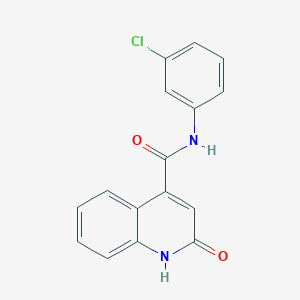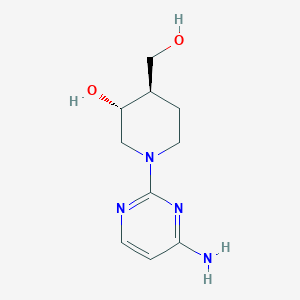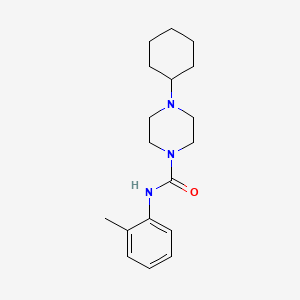
N-(3-chlorophenyl)-2-hydroxy-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinecarboxamide derivatives often involves strategies such as condensation reactions, aminolysis, and modifications of quinoline precursors. For instance, the synthesis of similar compounds has been described through reactions involving quinoline-3-carboxylic acid with thionyl chloride to generate acid chloride, followed by coupling with amino compounds. The final steps may involve high-yielding aminolysis reactions of esters with aniline derivatives to produce the quinolinecarboxamide structure (Jansson et al., 2006). Additionally, modifications and optimizations of these methods allow for the introduction of various functional groups, enhancing the compound's activity and specificity.
Molecular Structure Analysis
The molecular structure of quinolinecarboxamide derivatives has been extensively analyzed using spectroscopic and X-ray diffraction techniques. For related compounds, structural confirmation has been achieved through FT-IR, NMR (both ^1H and ^13C), UV-Vis spectroscopy, and single crystal X-ray diffraction. These studies reveal the compound's crystalline structure, including hydrogen bond interactions and molecular geometry, which are crucial for understanding its reactivity and interaction with biological targets (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinolinecarboxamides exhibit a range of chemical reactions, including solvolysis and intramolecular proton transfers, that are influenced by their structural features. Mechanistic models suggest the intramolecular transfer of the enol proton to an exocyclic carbonyl substituent, facilitating ketene formation under certain conditions. The reactivity profile is often determined by solvent polarity and the presence of intramolecular hydrogen bonding, which affects the compound's stability and reactivity (Jansson et al., 2006).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-4-3-5-11(8-10)18-16(21)13-9-15(20)19-14-7-2-1-6-12(13)14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCXHEIKVQITLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![[4-(3-fluorobenzyl)-1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5321367.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
![2-bromo-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5321399.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)